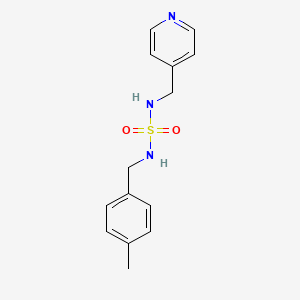

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-N-(pyridin-4-ylmethylsulfamoyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-12-2-4-13(5-3-12)10-16-20(18,19)17-11-14-6-8-15-9-7-14/h2-9,16-17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTPUMBFQMDBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide typically involves the reaction of 4-methylbenzylamine with 4-pyridinylmethylamine in the presence of a sulfamide precursor. Common reaction conditions include:

Solvent: Often anhydrous solvents like dichloromethane or tetrahydrofuran.

Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

Continuous flow reactors: For better control over reaction conditions.

Purification techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions might target the pyridinyl or benzyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

Oxidation products: Sulfoxides or sulfones.

Reduction products: Reduced forms of the aromatic rings.

Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in biochemical assays or as a ligand in binding studies.

Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide exerts its effects would depend on its specific application:

Molecular targets: Could include enzymes, receptors, or other proteins.

Pathways involved: Might involve inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Anticonvulsant Sulfamides

PhCH₂NHSO₂NH₂ (Primary Sulfamide)

- Structure : Benzyl-substituted primary sulfamide.

- Activity : Demonstrated marked activity in the mouse maximal electroshock (MES) test with an ED₅₀ of 440 mg/kg at 0.5 hours .

- Comparison : The 4-methylbenzyl and 4-pyridinylmethyl substituents in the target compound introduce bulkier, aromatic groups, which may enhance binding affinity to neuronal targets compared to the simpler benzyl group in PhCH₂NHSO₂NH₂.

JNJ-26990990 (N-(Benzo[b]thien-3-ylmethyl)-Sulfamide)

Antimicrobial Sulfamides

N-(2,4-Dichlorobenzyl)-N'-(4-Methylbenzyl)Sulfamide

- Structure : Dichlorobenzyl and methylbenzyl substituents.

- Activity : While specific antimicrobial data are unavailable, structurally related sulfamides with halogenated aryl groups (e.g., 4-trifluoromethyl-2-pyridyl) exhibit enhanced antibacterial potency due to increased lipophilicity and electron-withdrawing effects .

- Comparison : The absence of halogens in the target compound may reduce antibacterial efficacy but improve solubility and safety profiles.

Symmetrical vs. Asymmetric Sulfamides

N,N'-Bis(4-Methylbenzyl)Sulfamide

- Structure : Symmetrical substitution with two 4-methylbenzyl groups.

- Properties : Higher molecular weight (304.41 g/mol) and predicted pKa of 10.67, suggesting moderate solubility .

- Comparison : The asymmetry in the target compound introduces a heterocyclic pyridine group, which may enhance hydrogen-bonding interactions with enzymes like carbonic anhydrase-II compared to the purely aromatic symmetrical analog .

Heterocyclic Substituted Sulfamides

DHA-Sulfamide Analogs (e.g., N-(2-Pyridyl)Piperazine Sulfamide)

- Structure : Pyridyl-piperazine substituents.

- Activity : Demonstrated broad-spectrum bioactivity, with trifluoromethyl groups improving metabolic stability .

Data Tables

Table 1: Structural and Pharmacological Comparison

*Calculated based on molecular formula C₁₄H₁₇N₃O₂S.

Table 2: Substituent Effects on Bioactivity

Research Findings and Implications

- Anticonvulsant Activity : The target compound’s pyridine and methylbenzyl groups may synergize to improve blood-brain barrier penetration compared to primary sulfamides like PhCH₂NHSO₂NH₂ .

- Enzyme Inhibition : Pyridine-containing sulfamides are hypothesized to inhibit carbonic anhydrase-II, similar to other sulfamide derivatives .

- Metabolic Stability : Asymmetric substitution with aromatic groups (e.g., 4-methylbenzyl) may reduce oxidative metabolism compared to aliphatic analogs, as seen in JNJ-26990990 .

Biological Activity

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

The presence of both the 4-methylbenzyl and 4-pyridinylmethyl groups contributes to its pharmacological properties, enhancing its interaction with biological receptors.

Antitumor Activity

Recent studies have highlighted the antitumor properties of sulfonamides, including this compound. Sulfonamides are known to inhibit various enzymes involved in tumor progression. For instance, compounds structurally similar to this compound have been shown to inhibit ATPase activity in myosin, which is crucial for muscle contraction and has implications in cancer metastasis .

Enzyme Inhibition

The compound has also demonstrated inhibitory effects on cholinesterases , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can enhance cholinergic transmission, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease . The mechanism involves the reduction of acetylcholine hydrolysis, thereby increasing its availability at synaptic junctions.

Kappa Opioid Receptor Antagonism

Furthermore, this compound exhibits activity as a kappa opioid receptor (KOR) antagonist . KOR antagonists are being explored for their potential in treating addiction and mood disorders, suggesting that this compound could play a role in neuropharmacology .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic acyl substitution reactions between an electrophilic sulfonyl chloride and a nucleophilic amine . Characterization studies using techniques like X-ray crystallography have elucidated its three-dimensional structure, revealing intricate intermolecular interactions that may influence its biological activity .

Comparative Biological Activity Table

| Activity | Mechanism | References |

|---|---|---|

| Antitumor | Inhibition of ATPase activity | , |

| Cholinesterase Inhibition | Increased acetylcholine availability | |

| Kappa Opioid Receptor Antagonism | Modulation of pain pathways | , |

Clinical Implications

The diverse biological activities suggest potential clinical applications ranging from cancer therapy to neurodegenerative disease treatment. Further research is warranted to explore these applications in clinical settings.

Q & A

Q. What are the recommended synthetic routes for N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfamide derivatives typically involves coupling primary amines with sulfamoyl chloride intermediates. For example:

React 4-methylbenzylamine with sulfamoyl chloride in anhydrous THF under nitrogen, followed by addition of 4-pyridinylmethylamine .

Use coupling agents like EDC/HOBt to activate intermediates, as seen in sulfamide anticonvulsant synthesis (e.g., JNJ-26990990) .

Optimization Tips :

- Control pH (~3–5) during amine coupling to minimize side reactions.

- Purify intermediates via flash chromatography (e.g., ethyl acetate/methanol gradients) to enhance yield .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry using H and C NMR (e.g., pyridinyl methyl protons at δ ~8.5 ppm; benzyl protons at δ ~7.2 ppm) .

- HRMS : Validate molecular weight (e.g., calculated for : 406.1463) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., sulfamide bond geometry) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the neuroprotective potential of this compound?

- Methodological Answer :

- Core Modifications :

- Replace 4-methylbenzyl with halogenated benzyl groups to assess electronic effects.

- Substitute pyridinyl with quinolinyl to test steric tolerance .

- Assays :

- In Vitro : Measure GABA receptor modulation (FLIPR assays) .

- In Vivo : Use MES (maximal electroshock) and 6 Hz seizure models in rodents to evaluate anticonvulsant activity .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo studies?

- Methodological Answer :

- Solubility Analysis : Use HPLC to quantify solubility in PBS/DMSO. Poor solubility may explain reduced in vivo efficacy .

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450 interactions) .

- Formulation Adjustments : Introduce PEGylation or mucoadhesive carriers (e.g., chitosan derivatives) to enhance bioavailability .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding to GABA receptors vs. off-targets (e.g., carbonic anhydrase).

- MD Simulations : Simulate ligand-receptor dynamics (20 ns trajectories) to prioritize stable conformers .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipase-mediated acylations) .

- Process Chemistry : Optimize solvent systems (e.g., switch from THF to MeCN for better temperature control) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity assays across cell lines?

- Methodological Answer :

- Dose-Response Curves : Test IC values in ≥3 cell lines (e.g., HEK293, SH-SY5Y) to identify lineage-specific effects.

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to uncover off-target pathways .

Formulation and Delivery

Q. What formulation approaches improve blood-brain barrier (BBB) penetration for CNS-targeted studies?

- Methodological Answer :

- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetylated sulfamide) to enhance lipophilicity .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm size) for sustained release, as validated in anticonvulsant studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.